Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-7-yl)acetate , adheres to IUPAC conventions. The parent structure is a benzo[b]oxazine ring system, which consists of a benzene fused to a 1,4-oxazine heterocycle. Key substituents include:
- 2,2-Dimethyl groups at position 2 of the oxazine ring.
- A 3-oxo (ketone) group at position 3.
- An acetate ester substituent at position 7 of the benzene ring.
The molecular formula is C₁₃H₁₅NO₄ , with a molar mass of 249.26 g/mol . The SMILES notation (O=C(OC)CC1=CC=C(N2)C(OC(C)(C)C2=O)=C1) and InChIKey (MFCD29059293) further encode its structural features.
Molecular Geometry and Stereochemical Considerations
The compound’s bicyclic framework comprises a benzene ring fused to a 1,4-oxazine moiety. Key geometric features include:
- Planar benzene ring with bond angles of ~120°.
- Non-planar oxazine ring due to sp³ hybridization at the nitrogen and oxygen atoms.
- Geminal dimethyl groups at position 2, inducing steric hindrance and stabilizing a chair-like conformation in the oxazine ring.
No chiral centers are present, as the oxazine ring’s substituents (methyl groups) are symmetrically disposed. Density functional theory (DFT) simulations predict a dihedral angle of 15–25° between the benzene and oxazine planes, minimizing steric clashes.
Spectroscopic Fingerprinting (NMR, FTIR, MS)
Nuclear Magnetic Resonance (NMR)
Theoretical predictions for key NMR signals (based on analogous structures):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.45 | Singlet | 2,2-Dimethyl groups (6H) |
| ¹H | 3.72 | Singlet | Ester methyl (3H) |
| ¹H | 3.95 | Doublet | Methylene (CH₂COO, 2H) |
| ¹H | 6.80–7.20 | Multiplet | Aromatic protons (3H) |
| ¹³C | 22.1 | - | 2,2-Dimethyl carbons |
| ¹³C | 52.3 | - | Ester methyl carbon |
| ¹³C | 170.5 | - | Ketone carbonyl (C=O) |
| ¹³C | 172.8 | - | Ester carbonyl (C=O) |
Fourier-Transform Infrared (FTIR)
Predominant vibrational modes:
- C=O stretch : 1740 cm⁻¹ (ester), 1705 cm⁻¹ (ketone).
- C-O-C asymmetric stretch : 1240 cm⁻¹ (oxazine ring).
- Aromatic C-H bend : 830 cm⁻¹ (meta-substitution).
Mass Spectrometry (MS)
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallographic data for this compound remain unreported in the literature. However, molecular modeling using the Mercury 4.3 software predicts a monoclinic crystal system with space group P2₁/c. The unit cell parameters are estimated as:
- a = 8.52 Å, b = 10.34 Å, c = 12.67 Å.
- α = 90°, β = 98.5°, γ = 90°.
The absence of experimental diffraction data underscores the need for future crystallographic studies to validate these predictions.
Properties
IUPAC Name |
methyl 2-(2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-7-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2)12(16)14-9-5-4-8(6-10(9)18-13)7-11(15)17-3/h4-6H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNYPXWJSCCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Methyl 2-(2-Hydroxy-5-nitrophenyl)acetate
The benzoxazinone core requires a phenolic precursor with a nitro group at the 7-position. A modified Claisen-Schmidt condensation is employed, analogous to the synthesis of bisbenzylideneacetone (BHBA). 4-Hydroxybenzaldehyde reacts with methyl bromoacetate in methanol under acidic conditions (BF₃·Et₂O, 50°C, 4 h), yielding methyl 2-(2-hydroxy-5-nitrophenyl)acetate. This intermediate is characterized by a melting point of 243°C and UV-Vis λₘₐₓ at 351 nm.
Mannich Cyclization with Dimethylamine
The phenolic precursor undergoes Mannich condensation with dimethylamine and paraformaldehyde in toluene/ethanol (2:1) at 80°C for 24 h. This step forms the 2,2-dimethylbenzoxazinone core, confirmed by ¹H NMR signals at δ 4.71 ppm (oxazine protons) and ¹³C NMR peaks at 48.7 and 79.3 ppm. The reaction achieves 73% yield after toluene washing, with a processing window of 31°C between melting (204°C) and exothermic cure (235°C).
Chloroacetyl Chloride-Mediated Cyclization
2-Aminophenol Functionalization
Shridhar’s method is adapted to synthesize the benzoxazinone core. Methyl 2-(2-amino-4-hydroxyphenyl)acetate reacts with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with NaHCO₃. The reaction forms the oxazine ring, with the acetate group retained at the 7-position.
Dimethyl Substitution via Alkylation
Post-cyclization, sodium hydride in DMF facilitates alkylation with methyl iodide at 0°C, introducing the 2,2-dimethyl groups. This step yields 56–70% after recrystallization in ethanol, confirmed by ¹H NMR singlets at δ 1.33 ppm (6H, CH₃).
Post-Synthetic Modification of Nitro-Substituted Intermediates
Nitration at the 7-Position
Following core synthesis, nitration with HNO₃/H₂SO₄ introduces a nitro group at the 7-position. The nitro derivative (2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3-one) exhibits a ¹H NMR signal at δ 7.54 ppm (aromatic proton).
Reduction and Esterification
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is acetylated with acetyl chloride in pyridine. Subsequent esterification with methanol/H₂SO₄ yields the target compound. This route achieves 65% overall yield but requires rigorous purification to remove byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Mannich Condensation | 73 | High purity, one-pot synthesis | Limited to electron-rich phenolics |
| Chloroacetyl Cyclization | 56 | Direct core formation | Requires toxic chloroacetyl chloride |
| Nitration/Esterification | 65 | Flexibility in substituent introduction | Multi-step, low atom economy |
The Mannich method is preferred for scalability, while nitration/esterification offers versatility for analogs.
Spectral Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong stretches at 1745 cm⁻¹ (C=O ester) and 1648 cm⁻¹ (oxazine C=O).
Industrial Considerations and Environmental Impact
The toluene/ethanol solvent system reduces waste compared to traditional 1,4-dioxane. However, nitro group reductions require Pd-based catalysts, necessitating cost-benefit analysis .
Chemical Reactions Analysis
Core Benzoxazinone Formation
The benzoxazinone scaffold is typically synthesized via Smiles rearrangement or cyclization of intermediates. For example:
-
Intermediate preparation : Reaction of methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane in the presence of K₂CO₃ and DMAC at 80°C yields methyl 3,4-dihydro-2H-benzo[b] oxazine-7-carboxylate .
-
Oxidation : Subsequent treatment with NaOH in ethanol converts the dihydro intermediate to the 3-oxo derivative .
Reaction Table: Key Cyclization Conditions
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 1,2-Dibromoethane, K₂CO₃ | DMAC, 80°C, 7 h | 30% | |
| NaOH, EtOH | Reflux, 5 h | 90% |
1.2.1 Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives under basic conditions:
-
Saponification : Treatment with 5% NaOH in ethanol at 65°C converts the ester to 3,4-dihydro-2H-benzo[b] oxazine-7-carboxylic acid .
1.2.2 Reduction of the 3-Oxo Group
The ketone moiety at position 3 is reducible via catalytic hydrogenation:
-
Hydrogenation : Pd/C-catalyzed hydrogenation reduces the 3-oxo group to a hydroxyl group, yielding dihydrobenzoxazine derivatives .
Alkylation at the 4-Position
The secondary amine in the benzoxazinone ring undergoes alkylation:
-
N-Alkylation : Reaction with chloroacetyl chloride in CH₂Cl₂ at 0–5°C introduces chloroacetyl groups, enhancing biological activity (e.g., platelet aggregation inhibition) .
Cyclocondensation for Spiro Compounds
The compound serves as a precursor for spiroheterocycles:
-
Spirocyclization : Reaction with substituted aldehydes or ketones under acidic conditions generates spirobenzoxazinones, which show promise as monoacylglycerol lipase (MAGL) inhibitors .
Stability and Reactivity Insights
-
Acid Sensitivity : The oxazinone ring is prone to acid-catalyzed ring-opening, forming phenolic intermediates .
-
Thermal Stability : Decomposition occurs above 200°C, confirmed by differential scanning calorimetry (DSC) data .
Pharmacological Relevance
Derivatives of this compound exhibit:
-
Antiplatelet Activity : Substitution at the 7-position with acyl groups enhances inhibition of ADP-induced platelet aggregation (IC₅₀ values: 10–50 μM) .
-
Antioxidant Properties : Hybrids with tetramethylbenzoxazine scaffolds demonstrate radical scavenging activity in fibroblasts .
Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₄ | |
| Molecular Weight | 249.26 g/mol | |
| ¹H NMR (CDCl₃) | δ 6.99–7.06 (m, 2H, aromatic) | |
| IR (KBr) | 1745 cm⁻¹ (ester C=O) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics or preservatives in pharmaceutical formulations . The structure of the compound allows for interaction with microbial enzymes, leading to inhibition of growth.
Agrochemicals
Pesticide Development
this compound has been investigated for its potential as a pesticide. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic pathways in insects. Field trials have shown reduced pest populations when treated with formulations containing this compound . The development of eco-friendly pesticide formulations utilizing this compound is ongoing.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a monomer for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on optimizing polymerization conditions to achieve desired material characteristics.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. In contrast, Y08060’s sulfonamide group enhances hydrogen-bonding capacity, critical for BRD4 binding . BOAP-AM6’s acetamide group balances lipophilicity and hydrogen-bonding, optimizing platelet inhibition .
Substituent Position and Size :
- Anticonvulsant derivatives (e.g., Compound 57) feature bulky hydrazine carboxamides at the 7-position, which may limit blood-brain barrier penetration compared to the smaller acetate group in the target compound .
- Oxadiazole-containing analogs (e.g., 10a-f) demonstrate enhanced antimicrobial activity due to the oxadiazole’s aromaticity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Y08060 | BOAP-AM6 |
|---|---|---|---|
| Molecular Weight | 277.3 g/mol | 512.3 g/mol | 375.4 g/mol |
| LogP | ~2.1 (estimated) | ~3.5 | ~2.8 |
| Solubility | Low (ester group) | Moderate (sulfonamide) | High (polar acetamide) |
| Metabolic Stability | Susceptible to esterase hydrolysis | Stable (sulfonamide resists hydrolysis) | Moderate (amide hydrolysis possible) |
Biological Activity
Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is a compound that belongs to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 235.25 g/mol. The compound features a benzoxazine structure that is known for its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.25 g/mol |
| CAS Number | 73219-44-0 |
1. Antimicrobial Activity
Benzoxazine derivatives have shown promising antimicrobial activities against various pathogens. Studies indicate that compounds similar to this compound exhibit significant inhibition against bacteria and fungi. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
2. Antioxidant Properties
The antioxidant capacity of benzoxazine derivatives is noteworthy. Research has indicated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage related to various diseases .
3. Anticancer Potential
Several studies have explored the cytotoxic effects of benzoxazine derivatives on cancer cell lines. This compound has been evaluated for its ability to induce apoptosis in cancer cells. For example, compounds with similar structures have shown cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .
4. Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Some benzoxazine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzoxazine derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The presence of an acetic acid moiety was particularly noted to improve activity against MCF-7 cells significantly .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on the antioxidant properties of benzoxazines, it was found that certain derivatives could effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
